Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-
Description
The compound Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- (hereafter referred to as the target compound) is a structurally complex acetamide derivative. Its core structure comprises a 2,4-dimethoxyphenyl group linked to an acetamide backbone, with a hydroxyethylsulfonyl substituent at the 5-position of the aromatic ring.
Below, we compare its features with similar compounds, focusing on molecular structure, biological targets, and pharmacological activities.
Properties
CAS No. |
67674-20-8 |
|---|---|
Molecular Formula |
C12H17NO6S |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylsulfonyl)-2,4-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C12H17NO6S/c1-8(15)13-9-6-12(20(16,17)5-4-14)11(19-3)7-10(9)18-2/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
ATBMYJLQRLENFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)OC)S(=O)(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Based on patent WO2004018409A1 and related literature on structurally similar compounds, a representative synthetic sequence can be outlined as follows:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2,4-dimethoxyphenyl intermediate | Starting from 2,4-dimethoxybenzene or derivatives, selective functionalization to introduce a leaving group (e.g., halogen or sulfonyl chloride) at position 5 | Intermediate with reactive handle at position 5 |
| 2 | Introduction of 2-hydroxyethylsulfonyl group | Reaction of the intermediate with 2-hydroxyethylsulfonyl nucleophile or via sulfonyl chloride intermediate reacting with 2-hydroxyethyl alcohol under controlled conditions | Formation of 5-(2-hydroxyethylsulfonyl)-2,4-dimethoxyphenyl derivative |
| 3 | Formation of acetamide linkage | Acetylation of the amino group on the phenyl ring or conversion of an amine precursor to the acetamide using acetic anhydride or acetyl chloride under mild conditions | Final compound: Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- |
This sequence ensures the preservation of sensitive functional groups such as the hydroxyethyl and methoxy substituents.
Detailed Reaction Conditions and Notes
Sulfonylation Step : The sulfonylation to introduce the 2-hydroxyethylsulfonyl group is typically performed using sulfonyl chlorides reacted with 2-hydroxyethyl alcohol or its derivatives. The reaction is carried out under anhydrous conditions, often in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to scavenge HCl formed.
Acetamide Formation : The acetamide group is formed by acetylation of the corresponding amine. Acetyl chloride or acetic anhydride are common acetylating agents. The reaction is usually done at low temperature (0–5 °C) to avoid side reactions, and the product is purified by recrystallization or chromatography.
Purification : After each step, purification is essential to remove unreacted starting materials and by-products. Techniques include extraction, crystallization, and chromatographic methods.
Alternative Synthetic Routes
While the above route is standard, alternative approaches include:
Nucleophilic Azidation and Reduction : Patents describe processes where an azide intermediate is formed by nucleophilic substitution with sodium azide, followed by selective reduction to the amine, which is then acetylated to the acetamide. This route allows for stereochemical control and high purity.
Direct Amidation : In some cases, direct amidation of the corresponding sulfonylated phenyl acid derivatives with ammonia or amines can be employed, though this may require catalysts or activating agents.
Research Findings and Comparative Data
| Preparation Aspect | Method A (Sulfonyl Chloride Route) | Method B (Azidation Route) | Notes |
|---|---|---|---|
| Reaction Time | 3-5 hours | 5-7 hours | Azidation requires additional reduction step |
| Yield | 70-85% | 75-90% | Azidation route may offer higher purity |
| Temperature | 0–25 °C | Ambient to reflux | Controlled temperature critical for selectivity |
| Purification | Crystallization | Chromatography | Chromatography preferred for azide intermediates |
| Scalability | High | Moderate | Sulfonyl chloride route more scalable industrially |
Summary of Key Literature and Patent Insights
The patent WO2004018409A1 extensively details an improved process for synthesizing related acetamide derivatives involving nucleophilic azidation and selective reduction steps, which can be adapted for Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- synthesis.
PubChem provides molecular and structural data but lacks detailed preparation protocols.
Commercial synthesis methods often rely on multi-step sulfonylation and acetylation, ensuring the preservation of functional groups and achieving high purity.
- PubChem Compound Summary for Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-, CID 105519, 2025-04-12.
- Commercial synthesis descriptions and chemical properties of related compounds (excluded unreliable sources).
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are often investigated for their pharmacological properties. The sulfonamide group is known for its antibacterial effects, making this compound a candidate for antibiotic development. Research indicates that modifications to the sulfonamide structure can enhance antimicrobial activity against various pathogens.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several acetamide derivatives, including N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agriculture, particularly as a pesticide or herbicide. Sulfonamide compounds are known to exhibit herbicidal activity by inhibiting specific enzymatic pathways in plants.
Case Study: Herbicidal Properties
Research conducted by agricultural scientists showed that derivatives of acetamide exhibited effective herbicidal activity against common weeds in crop fields. The study highlighted that the introduction of the hydroxyethyl sulfonyl group improved the herbicidal efficacy compared to traditional herbicides .
Material Science
In material science, acetamide derivatives are explored for their potential use in polymer synthesis and as additives in various formulations due to their unique chemical properties.
Case Study: Polymer Additives
A recent investigation into polymer composites revealed that incorporating N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl] into polymer matrices enhanced thermal stability and mechanical strength. This finding indicates its potential application as a reinforcing agent in plastics .
Table 1: Comparison of Biological Activities of Acetamide Derivatives
Mechanism of Action
The mechanism by which Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethyl and sulfonyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Methoxy Substitutents
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide ()
- Structure : Features a 3,4-dimethoxyphenyl group linked via an ethyl chain to an acetamide backbone, with a sulfonyl group modified by isobutylamine.
- However, the ethyl chain in this analog could improve membrane penetration, which the target compound may lack due to its polar hydroxyethyl group .
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide ()
- Structure : Contains a 2,4-dimethoxyphenyl group and a sulfonyl-linked pyrimidinyl-thioacetamide.
- Activity: Not explicitly stated, but the pyrimidinyl-thio group is often associated with kinase or protease inhibition.
- Comparison : The target compound lacks the pyrimidinyl-thio moiety, which may reduce its ability to interact with kinase active sites. However, its hydroxyethylsulfonyl group could confer better solubility than the ethylphenyl-sulfonyl group in this analog .
Acetamides with Anticancer and Anti-Inflammatory Activity
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol2-yl}-acetamide (7d) ()
- Structure: A thiadiazole-containing acetamide with fluorophenoxy and methoxyphenyl groups.
- Activity : Exhibits potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil.
- Comparison: The target compound’s hydroxyethylsulfonyl group may confer different steric and electronic effects compared to the thiadiazole and fluorophenoxy groups in 7d. While 7d targets cancer cells via thiadiazole-mediated mechanisms, the target compound’s sulfonyl group might favor enzyme inhibition (e.g., kinases or proteases) .
2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids ()
- Structure : Triazole-thioacetamides with dimethoxyphenyl groups.
- Activity : Synthesized for anti-exudative activity, with toxicity predicted via computational models.
- Comparison : The target compound’s hydroxyethylsulfonyl group may reduce acute toxicity compared to triazole-thio derivatives, as sulfonyl groups often improve metabolic stability .
Enzyme Inhibitors with Sulfonyl Substituents
N-[5-[4-chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]-4-methyl-2-thiazolyl]-acetamide (PIK-93) ()
- Structure: Contains a hydroxyethylamino-sulfonyl group on a thiazole-acetamide scaffold.
- Activity : Potent PI4KIIIβ inhibitor (IC50 = 19 nM), used in lipid kinase research.
- However, the absence of a thiazole ring in the target compound may shift selectivity toward other enzymes .
Physicochemical and Pharmacokinetic Properties
A comparison of key physicochemical features is summarized below:
*Estimated based on structural analogs.
Biological Activity
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- (CAS No. 67674-20-8) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.
- Molecular Formula : C₁₂H₁₇N₁O₆S
- Molecular Weight : 303.33 g/mol
- Structure : The compound features a sulfonyl group attached to a dimethoxyphenyl ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that Acetamide derivatives exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
The mechanism by which Acetamide exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Interaction with specific molecular targets that regulate cancer cell survival.
Antimicrobial Activity
Acetamide has also been evaluated for its antimicrobial properties. The compound demonstrated significant activity against various pathogens. The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives:
| Compound | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus | |
| 10 | 0.30 | Staphylococcus epidermidis |
Neuroprotective Effects
Neuroprotective studies have shown that Acetamide derivatives can mitigate oxidative stress and inflammation associated with neurodegenerative disorders. One study investigated the protective effects against ethanol-induced neurodegeneration in rat models:
- Findings : Compounds exhibited significant reductions in markers of oxidative stress and inflammation.
- Mechanisms : Potential mechanisms include modulation of inflammatory pathways and enhancement of neuronal survival signals.
Case Studies and Research Findings
- Anticancer Study : A comprehensive evaluation of Acetamide's efficacy against Hep-2 and P815 cell lines revealed an IC₅₀ value of 3.25 µM, indicating strong cytotoxic potential.
- Antimicrobial Evaluation : Derivatives were tested for their ability to inhibit biofilm formation in pathogenic bacteria, showcasing their potential as therapeutic agents in treating infections.
- Neuroprotection : Research on benzimidazole-containing acetamide derivatives highlighted their role in reducing neuroinflammation and promoting neuronal health in models of oxidative stress.
Q & A
Basic Research: What synthetic methodologies are recommended to optimize yield and purity for this acetamide derivative?
Answer:
The synthesis of structurally analogous sulfonyl- and dimethoxyphenyl-containing acetamides typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce sulfonyl groups.
- Amidation under anhydrous conditions using coupling agents like EDC/HOBt .
- Reaction optimization via reflux in inert atmospheres (e.g., nitrogen) with solvents such as DMF or THF .
Key Parameters for Optimization:
| Step | Reagents/Conditions | Yield Range | Purity Methods |
|---|---|---|---|
| Sulfonation | 2-hydroxyethylsulfonyl chloride, NaOH, 0–5°C | 60–75% | TLC monitoring |
| Amidation | EDC, HOBt, DMF, 24h reflux | 70–85% | Recrystallization (ethanol/water) |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% | HPLC |
Basic Research: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), sulfonyl (δ ~3.5–4.2 ppm), and acetamide (δ ~2.1 ppm for CH3) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR Spectroscopy : Validate sulfonyl (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
Example NMR Data for Analogues:
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 2,4-Dimethoxyphenyl | 3.85 (s, OCH3) | 56.2 (OCH3) |
| Sulfonyl group | 3.92 (t, J=6.5 Hz, CH2) | 68.5 (CH2-SO2) |
Basic Research: How should initial biological screening assays be designed to evaluate its bioactivity?
Answer:
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test against COX-2 or kinase targets via fluorometric assays .
Assay Design Considerations:
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Use triplicate replicates and dose-response curves (1–100 µM range) .
Advanced Research: How can contradictory bioactivity data across assay systems be resolved?
Answer:
Contradictions often arise from:
- Cellular permeability differences (e.g., lipophilicity vs. polar media).
- Off-target interactions in complex biological systems .
Methodological Solutions:
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates .
- Target-Specific Assays : Employ CRISPR-engineered cell lines to isolate mechanism-of-action .
- Molecular Dynamics Simulations : Predict binding affinities to primary vs. secondary targets .
Case Study: A dimethoxyphenyl analogue showed IC50 = 12 µM in HeLa cells but no activity in MCF-7. Further analysis revealed differential expression of sulfotransferase enzymes affecting prodrug activation .
Advanced Research: What structural modifications enhance pharmacokinetic properties?
Answer:
- Solubility Enhancement : Introduce polar groups (e.g., PEG chains) at the hydroxyethylsulfonyl moiety .
- Metabolic Stability : Replace labile methoxy groups with trifluoromethyl or halogens .
- Bioavailability : Synthesize prodrugs (e.g., ester derivatives) for improved membrane permeability .
Example Modifications and Outcomes:
| Modification | Property Improved | Efficacy Change |
|---|---|---|
| PEGylation (C2–C4 chain) | Aqueous solubility (2.5-fold) | Retained IC50 in vitro |
| 4-Fluoro substitution on phenyl | Metabolic half-life (t1/2 = 8h → 14h) | Enhanced in vivo activity |
Advanced Research: How can target engagement be validated in complex biological systems?
Answer:
- Chemical Proteomics : Use photoaffinity labeling with biotinylated probes to identify binding partners .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD values) for purified targets .
- Knockdown/Overexpression Models : Correlate target protein levels with bioactivity in CRISPR-modified cells .
Advanced Research: What strategies address poor solubility in in vivo models?
Answer:
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Co-solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤5% v/v) .
- Salt Formation : Synthesize hydrochloride or sodium salts for improved crystallinity .
Formulation Optimization Table:
| Strategy | Solubility (mg/mL) | Bioavailability (AUC0–24) |
|---|---|---|
| PLGA NPs | 0.8 → 4.2 | 2.3-fold increase |
| Cyclodextrin | 0.5 → 3.1 | 1.8-fold increase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
